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Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial safety and toxicological

data for SH1573, a novel, orally active inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2).

The information presented herein is compiled from preclinical studies and is intended to inform

researchers, scientists, and drug development professionals on the early-stage safety profile of

this compound.

Executive Summary
SH1573 is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in certain

malignancies, including acute myeloid leukemia (AML).[1] Preclinical evaluations have

demonstrated that SH1573 effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG),

promotes the differentiation of AML cells, and exhibits a favorable safety profile.[1] Toxicological

studies indicate that SH1573 is well-tolerated in preclinical models, with no significant adverse

effects observed on the respiratory, cardiovascular, or central nervous systems.[1][2]

Furthermore, the compound has been shown to be genetically safe.[1][2] These encouraging

preclinical findings have supported the advancement of SH1573 into clinical trials.[1][2]

In Vitro and In Vivo Toxicology
A series of in vitro and in vivo studies were conducted to assess the toxicological profile of

SH1573. These evaluations focused on key organ systems and potential genetic toxicity.
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Safety Pharmacology
Assessments of the respiratory, cardiovascular, and central nervous systems revealed no

adverse effects at therapeutic doses.[1][2]

Table 1: Summary of Safety Pharmacology Findings

System Assay Key Findings Reference

Respiratory

Whole-body

plethysmography in

conscious rats

No significant effects

on respiratory rate,

tidal volume, or

minute volume at

doses up to 50 mg/kg.

[2]

Cardiovascular
hERG potassium

channel assay

Concentration-

dependent inhibitory

effect, with an

inhibition rate of less

than 40%.

[2]

Central Nervous

Irwin test and

locomotor activity in

mice

No observable effects

on central nervous

system function at

doses up to 50 mg/kg.

[2]

Genetic Toxicology
SH1573 was found to be non-mutagenic in a battery of genotoxicity assays.

Table 2: Summary of Genetic Toxicology Assays
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Assay System Result Reference

Ames Test
Salmonella

typhimurium strains
Non-mutagenic [1]

Micronucleus Test
In vivo mouse bone

marrow

No increase in

micronucleated

polychromatic

erythrocytes

[1]

Chromosomal

Aberration

In vitro Chinese

Hamster Ovary (CHO)

cells

No clastogenic

potential
[1]

Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of SH1573 were

characterized in preclinical species.

Bioavailability and Distribution
SH1573 demonstrated high oral bioavailability and wide tissue distribution.[1][2] Following oral

administration, the compound was detected in all tissues analyzed, with preferential distribution

to the liver, fat, stomach, small intestine, kidney, and lung.[2] Notably, SH1573 is capable of

penetrating the blood-brain barrier, although intracerebral concentrations were significantly

lower than in the bone marrow.[2]

Metabolism and Excretion
Metabolic studies revealed that SH1573 is primarily excreted as the parent compound.[2] The

main route of elimination is through the feces.[2]

Table 3: Pharmacokinetic Parameters of SH1573
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Parameter Species Value Reference

Bioavailability (F%) Rat

High (Specific value

not provided in

abstract)

[1]

Primary Route of

Excretion
Rat Feces [2]

Metabolites Rat
Primarily excreted as

prototype
[2]

Experimental Protocols
Detailed methodologies for the key safety and toxicology experiments are provided below.

Respiratory Safety Assay
Method: Whole-body plethysmography was used to assess respiratory function in conscious

Sprague-Dawley rats.

Procedure: Animals were administered SH1573 orally at doses up to 50 mg/kg. Respiratory

parameters, including respiratory rate, tidal volume, and minute volume, were monitored

continuously for a predefined period.

Data Analysis: Changes in respiratory parameters from baseline were evaluated for

statistical significance.

Cardiovascular System Safety Assay (hERG Potassium
Channel Assay)

Method: An in vitro patch-clamp electrophysiology study was conducted on human

embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

Procedure: Cells were exposed to varying concentrations of SH1573. The inhibitory effect on

the hERG channel current was measured and recorded.
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Data Analysis: The concentration-response curve was plotted to determine the IC50 value,

representing the concentration at which 50% of the hERG current is inhibited.

Central Nervous System Safety Assay
Method: A combination of the Irwin test and locomotor activity monitoring was performed in

mice.

Procedure: Mice were administered SH1573 orally at doses up to 50 mg/kg. The Irwin test

involved a comprehensive observational assessment of behavioral and physiological

parameters. Locomotor activity was quantified using an automated activity monitoring

system.

Data Analysis: Observations from the Irwin test were scored, and locomotor activity data

were analyzed for significant deviations from the control group.

Signaling Pathway and Experimental Workflow
SH1573 Mechanism of Action in mIDH2-mutant AML
SH1573 acts by selectively inhibiting the mutant IDH2 enzyme, which is responsible for the

aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-

HG disrupts normal cellular differentiation and promotes leukemogenesis. By reducing 2-HG

levels, SH1573 helps to restore normal hematopoietic differentiation.

mIDH2-mutant Cancer Cell

Mutant IDH2 (R140Q) 2-Hydroxyglutarate (Oncometabolite)

α-Ketoglutarate

Histone Demethylases
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Caption: Mechanism of action of SH1573 in mIDH2-mutant cells.

Preclinical Safety Assessment Workflow
The preclinical safety evaluation of SH1573 followed a systematic workflow, progressing from

in vitro assays to in vivo studies to comprehensively characterize its toxicological profile.

SH1573 Preclinical Safety and Toxicology Workflow

In Vitro Toxicology
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Caption: Workflow for the preclinical safety assessment of SH1573.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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